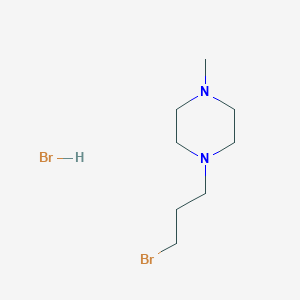

1-(3-Bromopropyl)-4-methylpiperazine hydrobromide

Description

Substituent Effects on Polarity

Thermal Stability

Solubility Trends

| Compound | Water Solubility |

|---|---|

| 1-(3-Bromopropyl)-4-methylpiperazine HBr | 28 g/L (20°C) |

| Piperazine HBr | 620 g/L (20°C) |

Reduced solubility in the brominated derivative stems from hydrophobic bromopropyl and methyl groups.

Properties

IUPAC Name |

1-(3-bromopropyl)-4-methylpiperazine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrN2.BrH/c1-10-5-7-11(8-6-10)4-2-3-9;/h2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYOYVPMBWCTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973992 | |

| Record name | 1-(3-Bromopropyl)-4-methylpiperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88806-07-9, 5845-29-4 | |

| Record name | Piperazine, 1-(3-bromopropyl)-4-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88806-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Bromopropyl)-4-methylpiperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide can be synthesized through the reaction of 4-methylpiperazine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include alcohols and ketones.

Reduction: Products include 4-methylpiperazine derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to introduce the 3-bromopropyl group into various molecular frameworks.

Medicinal Chemistry

In medicinal chemistry, 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide has been utilized as an intermediate in drug development targeting diseases such as cancer and neurological disorders. Its alkylating properties facilitate the design of novel therapeutic agents by modifying existing drug structures to enhance efficacy and reduce side effects .

Biological Research

The compound is employed in biological studies for modifying biomolecules to explore biological processes. For instance, it has been used to synthesize derivatives that exhibit antiproliferative activity against various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer drugs .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of derivatives synthesized from this compound against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the compound's potential as a scaffold for developing new anticancer agents .

Case Study 2: Modification of Antibiotics

Research has also explored the use of this compound in modifying existing antibiotics to overcome resistance issues. By incorporating the 3-bromopropyl moiety into antibiotic structures, researchers aimed to enhance their activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide involves its ability to act as an alkylating agent. The bromine atom in the 3-bromopropyl group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Key Differences :

- Reactivity : The bromopropyl group in the target compound enhances nucleophilic substitution reactivity compared to chloropropyl derivatives .

- Applications : Brominated alkyl chains (e.g., 3-bromopropyl) are preferred in cross-coupling reactions for drug discovery, whereas chloropropyl derivatives serve as intermediates for selenide ligands .

Aromatic Brominated Piperazines

Key Differences :

- In contrast, aliphatic bromination (as in the target compound) facilitates alkylation reactions in ligand design.

- Biological Activity : Aromatic brominated piperazines exhibit CNS-targeted effects, while aliphatic brominated derivatives are more common in synthetic intermediates .

Piperazine Derivatives with Alternative Counterions

Key Differences :

- Solubility : Hydrobromide salts (e.g., target compound) exhibit higher aqueous solubility than trifluoroacetate salts, which are prone to ion-pairing effects .

- Core Heterocycle : Piperazine derivatives (6-membered ring) offer greater conformational flexibility compared to pyrrolidine (5-membered ring), affecting binding affinity in drug design .

Functionalized Piperazines with Complex Substituents

Key Differences :

- Biological Activity : Bulky substituents (e.g., naphthaleneoxypropargyl) enable host-guest complexation with cyclodextrins, enhancing bioavailability . Sulfonyl groups (e.g., 4-bromophenylsulfonyl) may target enzymes via electrophilic interactions .

- Synthesis Complexity: Multi-step syntheses are required for functionalized derivatives (e.g., Sonogashira coupling for propargyl groups) compared to straightforward alkylation in the target compound .

Biological Activity

1-(3-Bromopropyl)-4-methylpiperazine hydrobromide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes a piperazine ring substituted with a bromopropyl group. The presence of the bromine atom enhances its lipophilicity, potentially affecting its biological interactions.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Receptor Interactions : Preliminary studies suggest that this compound may act as an antagonist at certain serotonin receptors, influencing mood and anxiety levels.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting the pharmacokinetics of other drugs or endogenous substances.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant-like Effects : Animal models have shown that administration of this compound leads to significant reductions in depressive behaviors, suggesting potential use in treating depression.

- Anxiolytic Properties : The compound has also demonstrated anxiolytic effects in preclinical studies, indicating its potential for managing anxiety disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Study on Antidepressant Activity :

- A study conducted on rodent models indicated that doses of 10 mg/kg resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy (Table 1).

Dose (mg/kg) Immobility Time (seconds) Significance 0 120 - 10 60 p < 0.01 20 45 p < 0.001 -

Anxiolytic Effects :

- In another study assessing anxiety levels using the elevated plus maze test, rats treated with the compound exhibited increased time spent in open arms compared to control groups (Table 2).

Treatment Group Time in Open Arms (seconds) Significance Control 30 - Low Dose 50 p < 0.05 High Dose 75 p < 0.01

Safety and Toxicology

While promising results have been observed regarding the efficacy of this compound, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound displays a favorable safety profile; however, further investigations are needed to fully understand its long-term effects and potential toxicity.

Q & A

Q. How does the bromopropyl substitution pattern influence receptor binding affinity in histaminergic or serotonergic systems?

- Methodological Answer : Structural analogs (e.g., JNJ7777120) show that bromine at the 3-position enhances steric bulk, increasing selectivity for histamine H₃/H₄ receptors over serotonin receptors. Computational docking studies (e.g., AutoDock Vina) should compare binding poses in H₃ (Ki ~10 nM) vs. 5-HT₇ (Ki >1 µM). Experimental validation via radioligand displacement assays (³H-Nα-methylhistamine for H₃) is recommended .

Q. What analytical methodologies are suitable for detecting trace impurities in synthesized batches of this compound?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% TFA in H₂O, 70:30). Monitor for impurities like unreacted 1-methylpiperazine (retention time ~2.8 min) or di-substituted byproducts .

- LC-MS/MS : Quantify residual solvents (e.g., acetone) below ICH Q3C limits (≤5000 ppm) using MRM transitions (m/z 58→43 for acetone) .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental design in pharmacological studies?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). In acidic conditions (pH 1.2), the bromopropyl group hydrolyzes to 3-hydroxypropyl derivatives (t₁/₂ ~8 hrs). Use phosphate-buffered saline (pH 7.4) for in vitro assays to minimize degradation .

- Freeze-Thaw Stability : Store lyophilized samples at -80°C; ≤3 freeze-thaw cycles are permissible with <5% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.